molecular formula C23H28ClN3O2 B2817022 N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955594-26-0

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No.: B2817022
CAS No.: 955594-26-0
M. Wt: 413.95
InChI Key: GZLGIVAWZQSTPM-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex molecular structure. This compound features a chlorobenzyl group, a tetrahydroquinoline moiety, and an oxalamide linkage, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst.

    Attachment of the Chlorobenzyl Group: This step often involves nucleophilic substitution reactions where the tetrahydroquinoline intermediate reacts with a chlorobenzyl halide.

    Oxalamide Formation: The final step involves the reaction of the intermediate with oxalyl chloride, followed by the addition of an amine to form the oxalamide linkage.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides or amines.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products:

    Oxidation: Quinoline derivatives.

    Reduction: Simpler amides or amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its structural features that may interact with biological targets.

    Industry: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide depends on its interaction with molecular targets. It may bind to specific enzymes or receptors, altering their activity. The tetrahydroquinoline moiety is known to interact with various biological pathways, potentially affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

  • N1-(4-chlorobenzyl)-N2-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide
  • N1-(4-fluorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Comparison:

  • Structural Differences: Variations in the substituents on the benzyl or tetrahydroquinoline moieties.
  • Chemical Properties: Differences in reactivity and stability due to the presence of different substituents.
  • Biological Activity: Unique interactions with biological targets, leading to different pharmacological profiles.

N1-(4-chlorobenzyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide stands out due to its specific combination of functional groups, which may confer unique properties and applications compared to its analogs.

Properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O2/c1-2-13-27-14-3-4-19-15-17(7-10-21(19)27)11-12-25-22(28)23(29)26-16-18-5-8-20(24)9-6-18/h5-10,15H,2-4,11-14,16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLGIVAWZQSTPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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